molecular formula C3H2D6N2O B1148681 1,1-DIMETHYL-D6-UREA CAS No. 1219802-32-0

1,1-DIMETHYL-D6-UREA

Cat. No.: B1148681
CAS No.: 1219802-32-0
M. Wt: 94.15
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Description

1,1-Dimethyl-d6-urea (CAS RN: 1219802-32-0) is a deuterium-labeled derivative of dimethylurea, with the molecular formula C₃H₂D₆N₂O and a molecular weight of 94.14 g/mol . This compound is synthesized with six deuterium atoms (99 atom% D) replacing hydrogen at specific positions, making it a stable isotope-labeled standard (SILS) critical for applications in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and metabolic pathway tracing . Its high isotopic purity ensures minimal interference in analytical assays, enabling precise quantification in complex biological or chemical matrices.

The compound is commercially available in quantities ranging from 250 mg to 5 g, with prices reflecting its specialized synthesis (e.g., ¥5,500 for 5 g) . Clearsynth Labs Limited, a key supplier, emphasizes its utility in drug development and environmental monitoring, where isotopic labeling is essential for tracking molecular behavior .

Properties

CAS No.

1219802-32-0

Molecular Formula

C3H2D6N2O

Molecular Weight

94.15

Synonyms

1,1-DIMETHYL-D6-UREA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-d6-urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by filtration or routine extraction procedures to obtain the desired product.

Industrial Production Methods

Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe, but it is still widely used due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-d6-urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-d6-urea involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolism of urea and related compounds. The deuterium atoms in its structure can influence reaction rates and pathways, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,3-Dimethylurea

1,3-Dimethylurea (CAS RN: 96-31-1), a structural isomer of 1,1-dimethylurea, shares the same molecular formula (C₃H₈N₂O ) but differs in the placement of methyl groups. Key distinctions include:

Property 1,1-Dimethyl-d6-urea 1,3-Dimethylurea
Molecular Weight 94.14 g/mol 88.10 g/mol
Deuterium Content 99 atom% D 0%
CAS RN 1219802-32-0 96-31-1
Price (per gram) ~¥1,100 (5 g) ~¥41 (100 g)
Applications Isotopic tracing, NMR Solvent, polymer additive

1,3-Dimethylurea lacks isotopic labeling, making it unsuitable for tracer studies. Its lower cost and higher thermal stability (melting point: 106°C) favor industrial uses, such as polymer synthesis .

Tertiary Urea Derivatives: Urea, (1,1-dimethylethyl)-

Urea, (1,1-dimethylethyl)- (CAS RN: 1118-12-3) features a branched tert-butyl group instead of methyl groups. Thermodynamic data highlight its distinct behavior:

Property This compound Urea, (1,1-dimethylethyl)-
ΔfusS (Entropy of Fusion) Not reported 0.41–73.65 J/mol·K
Molecular Formula C₃H₂D₆N₂O C₅H₁₂N₂O
Applications Biomedical research Agrochemistry, coatings

The tert-butyl group enhances steric bulk, altering solubility and reactivity. This compound is used in agrochemical formulations due to its slow degradation, unlike the deuterated variant’s role in high-precision assays .

Complex Urea Analogues: Thiadiazolyl Derivatives

Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS RN: 34014-18-1) incorporates a thiadiazole ring, diverging significantly from this compound’s structure. This heterocyclic derivative exhibits antimicrobial and antiviral properties, leveraging the thiadiazole moiety’s electronic effects .

Research Implications and Limitations

  • Isotopic Effects : Deuterium in this compound reduces vibrational frequencies, affecting reaction kinetics (kinetic isotope effect) and spectroscopic signatures .
  • Cost vs. Utility: The high cost of deuterated compounds limits their use to specialized studies, whereas non-deuterated analogues dominate industrial applications .
  • Data Gaps : Thermodynamic properties (e.g., melting point, solubility) for this compound remain uncharacterized in public databases, highlighting a research need .

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